![molecular formula C12H13NO B2614765 (2S)-2-Quinolin-5-ylpropan-1-ol CAS No. 2248175-37-1](/img/structure/B2614765.png)
(2S)-2-Quinolin-5-ylpropan-1-ol
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Overview
Description
(2S)-2-Quinolin-5-ylpropan-1-ol is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as QP-1 or QP5, and it has been the subject of numerous studies aimed at understanding its properties and potential uses.
Mechanism of Action
The mechanism of action of QP-1 is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the suppression of viral replication.
Biochemical and Physiological Effects:
QP-1 has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of certain cytokines and growth factors involved in inflammation and immune response. Additionally, QP-1 has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of QP-1 is its high potency and selectivity, making it an ideal candidate for drug development. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on QP-1. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of QP-1 and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of QP-1 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
QP-1 can be synthesized using different methods, including the reaction of 2-aminobenzyl alcohol with acrolein or by the reduction of 2-quinolinecarboxaldehyde with sodium borohydride. The latter method is more preferred due to its high yield and simplicity.
Scientific Research Applications
QP-1 has been found to have a wide range of applications in scientific research. One of the primary uses of this compound is in the development of drugs and pharmaceuticals. It has been shown to exhibit potent antitumor and antiviral activities, making it a promising candidate for the treatment of cancer and viral infections.
properties
IUPAC Name |
(2S)-2-quinolin-5-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJCBACVSBTSV-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C=CC=NC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C2C=CC=NC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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